BI-69A11 is a synthetic imidazole derivative investigated for its potential anticancer properties. [] It has demonstrated efficacy in preclinical studies involving various cancer cell lines, particularly in melanoma and colon carcinoma models. BI-69A11's role in scientific research primarily revolves around its ability to inhibit specific signaling pathways crucial for tumor cell survival, proliferation, and metastasis.
While the provided abstracts do not detail the specific synthesis method for BI-69A11, they suggest that it is a product of organic synthesis, likely involving multiple steps and potentially employing standard coupling reactions for the assembly of the molecule. [] Further research into chemical literature would be necessary to obtain a detailed synthesis protocol.
BI-69A11 consists of a benzo[d]imidazole group linked to a 6-chloro-2-hydroxy-4-phenylquinoline moiety via a prop-2-en-1-one bridge. The molecule possesses several potential hydrogen bond donors and acceptors, which could contribute to its interactions with biological targets. [] Detailed analysis using computational chemistry tools would be valuable to understand the structure-activity relationship and optimize its properties further.
BI-69A11 demonstrates its anticancer effects primarily through the dual inhibition of the AKT and NF-κB signaling pathways. [] It accomplishes this by:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: